Scilliglaucoside
CAS No.: 510-58-7
Cat. No.: VC18434205
Molecular Formula: C30H40O10
Molecular Weight: 560.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510-58-7 |
|---|---|
| Molecular Formula | C30H40O10 |
| Molecular Weight | 560.6 g/mol |
| IUPAC Name | (5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
| Standard InChI | InChI=1S/C30H40O10/c1-27-11-6-19-20(30(27,37)13-8-18(27)17-4-5-22(33)38-15-17)7-12-29(10-3-2-9-28(19,29)16-32)40-26-25(36)24(35)23(34)21(14-31)39-26/h3-5,10,15-16,18-21,23-26,31,34-37H,2,6-9,11-14H2,1H3/t18-,19+,20-,21-,23-,24+,25-,26+,27-,28+,29-,30+/m1/s1 |
| Standard InChI Key | QDBIBEXZLJNVNH-TVVIPLERSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CCC=C5)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
| Canonical SMILES | CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC=C5)C=O)OC6C(C(C(C(O6)CO)O)O)O |
Introduction
Structural Characteristics and Stereochemical Complexity
Molecular Architecture
Scilliglaucoside features a 27-carbon steroidal core with hydroxylation at C14 and a formyl group at C10, distinguishing it from related bufadienolides . The glycosidic moiety consists of a hexose unit (likely glucose) attached via a β-glycosidic bond to the steroidal aglycone at C5. Key structural attributes include:
Table 1: Key Structural Descriptors of Scilliglaucoside
The SMILES string (C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CCC=C5)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O) encodes the compound’s intricate stereochemistry, including chair conformations of the sugar unit and trans-decalin fusion of the steroid nucleus .
Biosynthetic Origins and Natural Occurrence
Scilliglaucoside is hypothesized to originate from plants within the Asparagaceae family, particularly Drimia species, which biosynthesize analogous bufadienolides as defense compounds . The pathway likely involves:
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Cholesterol → Pregnenolone: Initiated by cytochrome P450-mediated side-chain cleavage.
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Hydroxylation and Oxidation: Sequential modifications at C14 and C10 introduce polar groups.
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Glycosylation: UDP-glucose-dependent glycosyltransferases attach the sugar unit, enhancing solubility and bioactivity .
Clonal propagation studies of related Urginea species demonstrate significant intra-species variability in bufadienolide content (0.01–0.53%), suggesting environmental and genetic factors influence scilliglaucoside yields .
| Compound | Target Species | LD50 (mg/kg) | Primary Mechanism |
|---|---|---|---|
| Scilliroside | Rat | 0.35 | Na+/K+-ATPase inhibition |
| Scilliglaucoside | In silico | 0.42* | Predicted neurocardiac toxicity |
| Bufalin | Human cells | 0.08 | Apoptosis induction |
*Estimated via quantitative structure-activity relationship (QSAR) modeling.
Anticancer Properties
Bufadienolides exhibit nanomolar cytotoxicity against NSCLC cells (IC50 = 12–45 nM). Scilliglaucoside’s C14 hydroxyl may facilitate pro-apoptotic signaling through caspase-3 activation, though empirical validation remains absent .
Toxicological and Pharmacokinetic Considerations
Species-Specific Sensitivity
Like scilliroside, scilliglaucoside likely shows taxon-specific toxicity mediated by:
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Gut Microbiota: β-Glucosidase-producing bacteria (e.g., Bacteroides) determine aglycone release rates .
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Hepatic Metabolism: CYP3A4-mediated hydroxylation may generate inactive metabolites in non-target species.
Absorption and Distribution
LogP = 1.58 (predicted) suggests moderate lipophilicity, favoring intestinal absorption. Plasma protein binding >90% is anticipated, extending half-life but limiting CNS penetration unless transporters facilitate uptake .
Analytical Challenges and Future Directions
Quantification Methods
High-performance liquid chromatography (HPLC) with acetonitrile:water (97:3) eluent resolves scilliglaucoside at RT = 12–16.5 min (λ = 295–300 nm) . Lead acetate precipitation effectively removes interfering phenolic glucosides prior to analysis.
Synthetic Biology Approaches
Heterologous expression of putative biosynthetic genes in Nicotiana benthamiana could enable scalable production, bypassing natural variability in plant sources .
Unanswered Questions
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Ecological Role: Allelopathic effects on competing vegetation?
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Therapeutic Index: Margin between cardiotonic and arrhythmogenic doses?
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Synergistic Combinations: Potentiation with anticoagulants or ionophores?
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